N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis involves a multi-step reaction, starting with 6-chloro-1,3-benzothiazole-2-amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1
. The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis methods have been developed for compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, which share structural similarities, involves the reaction between biphenyl acid chloride and 2-aminobenzothiazole (Yar & Ansari, 2009).
Chemical Characterization
Detailed spectral characterization methods, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, have been used for similar compounds, providing insights into their chemical properties (Senthilkumar, Umarani, & Satheesh, 2021).
Biological Activities
Antimicrobial Activity
Derivatives of benzothiazole, which include compounds similar to the one , have demonstrated promising antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in the development of new antibacterial and antifungal agents (Gilani et al., 2011).
Potential in Cancer Research
Some derivatives have been evaluated for their anticancer activity, particularly against breast cancer cells, highlighting their potential in cancer research and therapy (Senthilkumar, Umarani, & Satheesh, 2021).
Neurological Applications
The benzothiazole derivatives have been investigated for their effects in neurological conditions, such as anticonvulsant properties, suggesting their potential use in managing neurological disorders (Rana et al., 2008).
Pharmaceutical Applications
Drug Development
The compound and its derivatives are of interest in the development of new pharmaceutical agents, particularly as serotonin-3 (5-HT3) receptor antagonists, which have applications in treating conditions like anxiety and other psychiatric disorders (Kuroita, Sakamori, & Kawakita, 1996).
Enantioselective Synthesis
The compound's derivatives have been used in enantioselective synthesis, which is crucial for creating specific drug molecules with desired therapeutic effects (Mishra et al., 2016).
Safety and Hazards
The safety information available indicates that “N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” may be harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-14(8-10)23-16(18-11)19-15(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENEHZDSHCGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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